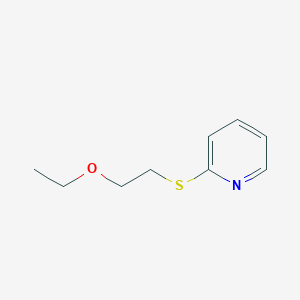
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine as the nucleophile.
This reaction is typically carried out in the presence of a base such as triethylamine.
Formation of the Methoxyphenylacetamide Group:
The methoxyphenylacetamide group can be attached through a coupling reaction with the appropriate acyl chloride or anhydride.
Reaction conditions often include the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a solvent like dichloromethane.
Industrial Production Methods:
Industrial production may involve the scaling up of these synthetic routes, using larger quantities of reagents and optimized reaction conditions for higher yields.
Continuous flow chemistry and automated synthesis systems can be employed for more efficient production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Synthesis of the Pyrimidine Core:
The pyrimidine core can be synthesized by the condensation of appropriate aldehydes and amines under acidic conditions.
The reaction conditions often involve heating the reactants in an inert solvent such as ethanol or acetic acid.
Chemical Reactions Analysis
Types of Reactions:
Oxidation:
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction:
Reduction reactions can involve the use of hydride donors such as sodium borohydride or lithium aluminum hydride to reduce the compound to its corresponding alcohols or amines.
Substitution:
The compound can participate in nucleophilic substitution reactions where the dimethylamino or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products:
Products formed from these reactions depend on the specific conditions and reagents used, but can include alcohols, amines, ketones, and other substituted pyrimidines.
Scientific Research Applications
Chemistry:
Used as a building block in organic synthesis for the creation of more complex molecules.
Employed in the development of catalysts and ligands for various chemical reactions.
Biology:
Investigated for its potential as a biochemical probe in the study of enzyme mechanisms and protein interactions.
Medicine:
Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry:
Utilized in the production of specialty chemicals and materials.
Possible applications in the development of new polymers and coatings.
Mechanism of Action
Comparison with Other Compounds:
Similar compounds include other pyrimidine derivatives and amide-containing molecules.
What sets N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide apart is its unique combination of functional groups and its specific reactivity profile.
Comparison with Similar Compounds
Pyrimidine derivatives like 4-aminopyrimidine and 2,4,6-trimethylpyrimidine.
Amide-containing compounds such as N-phenylacetamide and N-(dimethylaminomethyl)benzamide.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-12-9-16(21(2)3)20-15(19-12)11-18-17(22)10-13-5-7-14(23-4)8-6-13/h5-9H,10-11H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSFHWCJQVFHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)CC2=CC=C(C=C2)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}-2,2,2-trifluoro-1-ethanone](/img/structure/B2952626.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid](/img/new.no-structure.jpg)
![2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2952630.png)


![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2952633.png)

![6-Chloro-N-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2952638.png)
![5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2952640.png)
![2-amino-2-{3-methylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B2952642.png)
![Methyl 4-[4-(4-chlorophenyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2952644.png)
![(2E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2952646.png)

